molecular formula C8H10KNO3 B2997276 Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate CAS No. 2408957-68-4

Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate

Cat. No. B2997276
CAS RN: 2408957-68-4
M. Wt: 207.27
InChI Key: WCDUCSALQUFJPH-UHFFFAOYSA-M
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Description

Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate, also known as 5-(tert-Butyl)oxazole-2-carboxylic acid (potassium), is a chemical compound with the CAS Number: 2408957-68-4 . It has a molecular weight of 193.24 . The IUPAC name for this compound is potassium 5-isopropyloxazole-2-carboxylate .


Synthesis Analysis

The synthesis of oxazoles, including compounds similar to this compound, often involves methods such as direct arylation of oxazoles with high regioselectivity . Other methods include the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO3.K/c1-8(2,3)5-4-9-6(12-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Oxazoles, including this compound, can undergo various chemical reactions. For instance, they can be arylated or alkenylated in the presence of palladium catalysts . They can also be synthesized from arylacetylenes and α-amino acids in the presence of copper nitrate and iodine .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C in a sealed container, away from moisture .

Scientific Research Applications

Water-Soluble Ligands for Catalysis

Sterically bulky tris(triazolyl)borate ligands, such as potassium tris(3-tert-butyl-5-methyl-1,2,4-triazolyl)borate, have been synthesized and applied to form water-soluble complexes. These complexes serve as functional models for enzyme active sites in aqueous environments and enable the creation of water-soluble analogues of catalysis. This approach suggests potential applications in developing more environmentally benign catalytic processes that operate effectively in water (Jernigan et al., 2007).

Synthetic Methodologies

Potassium tert-butoxide has been instrumental in promoting intramolecular cyclizations, showcasing its versatility as a base in synthetic organic chemistry. For instance, it enables the efficient synthesis of complex heterocyclic compounds, including benzofuroazepines and furo[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides, through anionic cyclization. These methodologies highlight the potential for creating diverse heterocyclic structures useful in drug development and materials science (Gai, Back, & Zeni, 2015).

Photocatalytic Materials

Potassium poly(heptazine imide) (PHI), a carbon nitride material, has been synthesized from aminotetrazoles, indicating the broader utility of potassium-based compounds in generating materials with significant photocatalytic activity. These materials are capable of more efficient solar hydrogen and oxygen evolution, offering a promising avenue for sustainable energy technologies. The improved structural order and altered electronic band structures of tetrazole-derived PHIs contribute to their enhanced photocatalytic performance (Savateev et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate and similar compounds could involve exploring their potential biological activities and applications. This could include investigating their potential use in medicinal chemistry, given the diverse biological activities of oxazole derivatives .

properties

IUPAC Name

potassium;5-tert-butyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.K/c1-8(2,3)5-4-9-6(12-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDUCSALQUFJPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2408957-68-4
Record name potassium 5-tert-butyl-1,3-oxazole-2-carboxylate
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